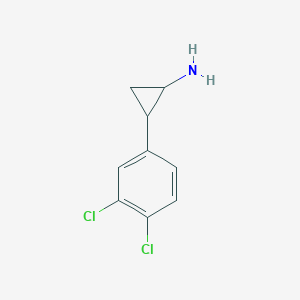2-(3,4-Dichlorophenyl)cyclopropan-1-amine
CAS No.: 61114-42-9
Cat. No.: VC16397026
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61114-42-9 |
|---|---|
| Molecular Formula | C9H9Cl2N |
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 |
| Standard InChI Key | HNSQANLLXAISTN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1N)C2=CC(=C(C=C2)Cl)Cl |
Introduction
2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and potential applications in pharmaceutical development. This compound is characterized by the presence of a dichlorophenyl group attached to a cyclopropane ring, which imparts distinct chemical reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves several key steps, often optimized for large-scale production using continuous flow reactors and automated systems to enhance reaction conditions and ensure consistent quality. This compound can participate in various chemical reactions, leveraging its amine group and dichlorophenyl moiety for nucleophilic and basic interactions.
Biological Applications
2-(3,4-Dichlorophenyl)cyclopropan-1-amine has been studied for its potential as a pharmaceutical agent, particularly in targeting biological pathways. It is known to act as an inhibitor of lysine-specific demethylase 1 (LSD1), which involves binding to the enzyme's active site and preventing the demethylation of histone proteins. This mechanism can lead to alterations in gene expression, potentially offering therapeutic implications in cancer treatment.
Hydrochloride Form
The hydrochloride form of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine, with a molecular weight of 238.5 g/mol, enhances solubility in aqueous solutions, making it suitable for various applications in pharmaceutical research . This form is also classified under cyclopropanamines and is notable for its chiral center, contributing to its biological activity and specificity in interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume